1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrF3N2S/c24-17-9-7-15(8-10-17)21-19-6-2-5-18(19)20(12-28)22(29-21)30-13-14-3-1-4-16(11-14)23(25,26)27/h1,3-4,7-11H,2,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLSEXSALAEIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a novel synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bromophenyl group, which may enhance lipophilicity and biological interactions.
- A trifluoromethyl moiety that is known to influence metabolic stability and bioactivity.
- A sulfanyl group that may play a role in redox reactions within biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- Similar compounds with pyridine and sulfanyl groups have shown significant anticancer properties. For instance, thiosemicarbazones exhibit anticancer effects through apoptosis induction in various cancer cell lines .
- The compound's structure suggests potential inhibition of key signaling pathways involved in cancer proliferation.
- Enzyme Inhibition :
- Receptor Modulation :
Research Findings and Case Studies
A review of the literature reveals several studies relevant to the biological activity of related compounds:
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of compounds similar to 1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exhibit antiviral properties. For instance, some synthesized products were tested for their efficacy against the H5N1 avian influenza virus, showing promising results in inhibiting viral replication and reducing cytopathic effects on infected cells .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Studies indicate that structural analogs can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The presence of bromine and trifluoromethyl groups enhances the compound's biological activity by increasing lipophilicity and modulating receptor interactions.
Inhibition of Phospholipase A2
Another significant application is in the inhibition of cytosolic phospholipase A2 (cPLA2), which is implicated in inflammatory processes and various diseases such as asthma and atherosclerosis. Compounds similar to this one have been shown to effectively inhibit cPLA2 activity, providing a potential therapeutic pathway for treating inflammatory conditions .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of various derivatives from the target compound and their subsequent testing against H5N1. The results indicated that certain derivatives had an EC50 value significantly lower than that of standard antiviral agents, suggesting enhanced efficacy .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized several analogs and evaluated their cytotoxic effects on breast cancer cell lines. The study found that specific modifications to the structure led to increased apoptosis rates compared to untreated controls, indicating potential for development as an anticancer agent .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Key Comparative Insights
Core Structure Variations
- Thieno[2,3-b]pyridine : The sulfur-containing heterocycle may improve π-stacking interactions but reduces solubility due to hydrophobic thiophene.
- Pyrazolo-pyridines/pyrimidines : These cores offer hydrogen-bonding sites (e.g., pyrazole N-H) but lack the steric bulk of the cyclopenta[c]pyridine system.
Substituent Effects
Molecular Weight and Bioavailability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
